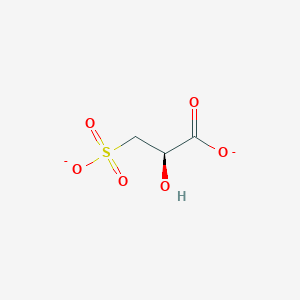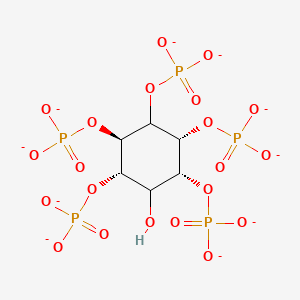
Allyltriphenyltin
Übersicht
Beschreibung
Allyltriphenyltin: is an organotin compound with the molecular formula C21H20Sn . It is commonly used as an allylating and radical chain transfer reagent. This compound is also a source of allyl radicals, making it valuable in various organic synthesis applications .
Biochemische Analyse
Biochemical Properties
Allyltriphenylstannane plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used in the C-H phenylation of azoles catalyzed by palladium and in the alkylidene Meldrum’s acids allylation catalyzed by scandium triflate (Sc(OTf)3) . These interactions involve the formation of allyl radicals, which can participate in various biochemical pathways. The compound’s ability to generate allyl radicals makes it a versatile reagent in biochemical research.
Cellular Effects
Allyltriphenylstannane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular function, including alterations in metabolic pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of allyltriphenylstannane involves its ability to generate allyl radicals. These radicals can interact with various biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . The compound’s ability to form covalent bonds with biomolecules can result in changes in gene expression and cellular function. Understanding these molecular interactions is essential for elucidating the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyltriphenylstannane can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies Long-term exposure to allyltriphenylstannane can lead to changes in cellular function, including alterations in metabolic pathways and gene expression
Dosage Effects in Animal Models
The effects of allyltriphenylstannane can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at high doses, it can lead to toxic or adverse effects
Metabolic Pathways
Allyltriphenylstannane is involved in various metabolic pathways, including those that generate allyl radicals These pathways can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of allyltriphenylstannane within cells and tissues are important factors to consider in biochemical research. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells
Subcellular Localization
The subcellular localization of allyltriphenylstannane can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, affecting its biochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyltriphenyltin can be synthesized through the reaction of triphenyltin chloride with allyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of allyltriphenylstannane on a larger scale would likely follow similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Allyltriphenyltin can undergo substitution reactions where the allyl group is transferred to other molecules.
Radical Reactions: It can participate in radical reactions, particularly in the presence of radical initiators like azobisisobutyronitrile.
Common Reagents and Conditions:
Palladium Catalysts: Used in C-H phenylation of azoles.
Scandium Triflate: Used in the allylation of alkylidene Meldrum’s acids.
Azobisisobutyronitrile: Used as a radical initiator in radical-chain reactions.
Major Products:
N-Allyl-4-methylbenzenesulfonamide: Formed from the reaction with 4-methylbenzenesulfonyl azide.
Allyl 4-methylphenyl sulfone: A minor product in the same reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Allylation Reagent: Used in the synthesis of complex organic molecules, such as antifungal agents.
Radical Chain Transfer Reagent: Facilitates radical reactions in organic synthesis.
Biology and Medicine:
Pharmacophoric Subunit Synthesis: Used in the total synthesis of biologically active molecules like (+)-ambruticin S.
Industry:
Material Science:
Wirkmechanismus
Mechanism: Allyltriphenyltin acts primarily as an allylating agent. The mechanism involves the transfer of the allyl group to a substrate, facilitated by catalysts or radical initiators. The molecular targets are typically carbon atoms in organic molecules, where the allyl group forms a new carbon-carbon bond .
Pathways:
Vergleich Mit ähnlichen Verbindungen
Allyltributylstannane: Another allylating agent but with different steric and electronic properties.
Allyltrimethylstannane: Similar in function but differs in the size and reactivity of the tin substituents.
Uniqueness: Allyltriphenyltin is unique due to its triphenyl substituents, which provide distinct steric and electronic effects compared to other allylstannanes. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
triphenyl(prop-2-enyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUYAGLANMHJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226896 | |
| Record name | Stannane, allyltriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Allyltriphenyltin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20171 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76-63-1 | |
| Record name | Triphenyl-2-propen-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltriphenylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltriphenyltin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyltriphenyltin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, allyltriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriphenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyltriphenylstannane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ237DXN26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does allyltriphenylstannane participate in radical reactions?
A1: Allyltriphenylstannane readily participates in radical chain reactions, primarily through the generation of the allyl radical. This occurs when the molecule reacts with radical initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN). The generated allyl radical can then add to various substrates, leading to the formation of new carbon-carbon bonds. For instance, it reacts with sulfonyl azides to yield N-allylarenesulfonamides. []
Q2: Can you elaborate on the diastereoselectivity observed in the addition reactions of allyltriphenylstannane?
A2: The stereochemical outcome of allyltriphenylstannane additions is significantly influenced by the presence and nature of chiral auxiliaries or Lewis acids. For instance, in the reaction with 3-sulfinylfurfural, employing titanium(IV) tetrachloride as a Lewis acid favors the formation of one diastereomer of the furyl alcohol product, while tin(IV) tetrachloride promotes the formation of the opposite diastereomer. [] This highlights the crucial role of the Lewis acid in directing the stereochemical course of the reaction.
Q3: Are there any limitations to the reactivity of allyltriphenylstannane?
A3: While a versatile reagent, allyltriphenylstannane exhibits some limitations. For example, its reaction with sulfonyl azides is influenced by the substituents on the azide. The reaction proceeds efficiently with various substituents like methyl, methoxy, and fluoro groups but becomes sluggish with a nitro group. [] Moreover, allylstannanes with non-terminal double bonds generally show poor reactivity in these transformations. []
Q4: How does the structure of the allylstannane affect its reactivity?
A4: Structural modifications to the allylstannane impact its reactivity and selectivity. Replacing the phenyl groups in allyltriphenylstannane with butyl groups leads to a significant change in reaction outcome with sulfonyl azides. The resulting allyltributylstannane primarily yields the unsubstituted sulfonamide due to an intramolecular 1,5-hydrogen atom transfer within the intermediate radical. [] This highlights the sensitivity of the reaction pathway to alterations in steric and electronic properties of the allylstannane.
Q5: Does the presence of oxygen substituents influence the stereoselectivity of allyltriphenylstannane additions?
A5: Yes, oxygen substituents can have a dramatic impact on 1,3-asymmetric induction in additions of allyltriphenylstannane to β-alkoxy aldehydes. [, ] The stereochemical outcome of these reactions can be fine-tuned by the nature and position of the oxygen substituents, providing a valuable tool for controlling the stereochemistry in organic synthesis.
Q6: Are there alternative reagents for reactions typically performed with allyltriphenylstannane?
A6: While allyltriphenylstannane is widely used, exploring alternative reagents and comparing their performance, cost, and environmental impact is crucial. This can involve investigating allylboranes, allylsilanes, or other allylmetal reagents and assessing their reactivity, selectivity, and potential advantages or disadvantages compared to allyltriphenylstannane. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)




